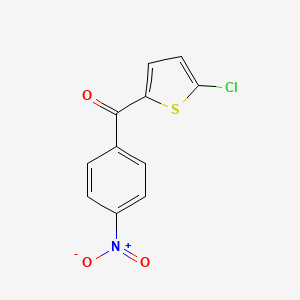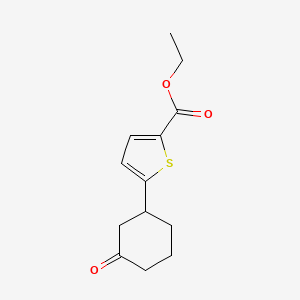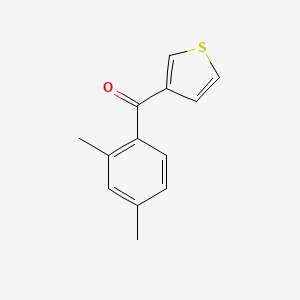
2-(4-Cyanobenzoyl)pyridin
Übersicht
Beschreibung
2-(4-Cyanobenzoyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a cyanobenzoyl group attached to the second position of the pyridine ring. This compound is a yellow crystalline powder and has a molecular formula of C13H8N2O with a molar mass of 208.22 g/mol . It is used in various fields such as medical research, environmental research, and industrial research.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanobenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
It is known that pyridine derivatives can be involved in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
They can function as a monodentate ligand via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms, resulting in a linear bridge between two metal atoms .
Biochemical Pathways
and Nocardia sp., which can grow rapidly on pyridine as a sole carbon, nitrogen, and energy source .
Pharmacokinetics
The compound has a molecular weight of 20822, which could influence its bioavailability .
Result of Action
It is known that pyridine derivatives can participate in various chemical reactions, leading to the formation of new compounds .
Biochemische Analyse
Biochemical Properties
2-(4-Cyanobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound also interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(4-Cyanobenzoyl)pyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(4-Cyanobenzoyl)pyridine can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 2-(4-Cyanobenzoyl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-(4-Cyanobenzoyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Cyanobenzoyl)pyridine have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Cyanobenzoyl)pyridine remains stable under certain conditions but can degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-(4-Cyanobenzoyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular responses to stress. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biological changes, while doses outside this range have minimal impact .
Metabolic Pathways
2-(4-Cyanobenzoyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound can influence the activity of enzymes involved in the catabolism of pyridine derivatives, leading to changes in the levels of related metabolites .
Transport and Distribution
The transport and distribution of 2-(4-Cyanobenzoyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, certain transporters facilitate the uptake of 2-(4-Cyanobenzoyl)pyridine into cells, while binding proteins help in its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of 2-(4-Cyanobenzoyl)pyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 2-(4-Cyanobenzoyl)pyridine within cells can also affect its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzoyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Another method involves the use of 4-cyanobenzaldehyde and 2-pyridylmagnesium bromide in a Grignard reaction. The reaction is conducted in anhydrous ether, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 2-(4-Cyanobenzoyl)pyridine often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyanobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the cyanobenzoyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanobenzaldehyde: Shares the cyanobenzoyl group but lacks the pyridine ring.
2-Acetylpyridine: Contains the pyridine ring but has an acetyl group instead of a cyanobenzoyl group.
4-Cyanopyridine: Contains the cyanobenzoyl group but lacks the benzene ring.
Uniqueness
2-(4-Cyanobenzoyl)pyridine is unique due to the presence of both the cyanobenzoyl group and the pyridine ring, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(pyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCRAYQKASCIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642001 | |
| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57954-94-6 | |
| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)




